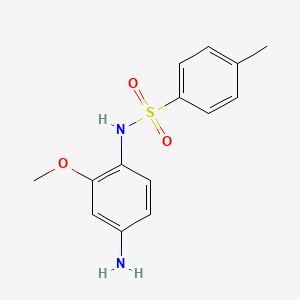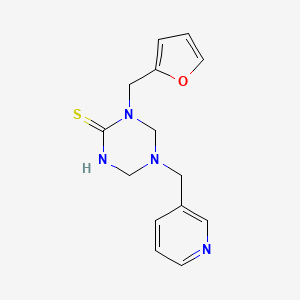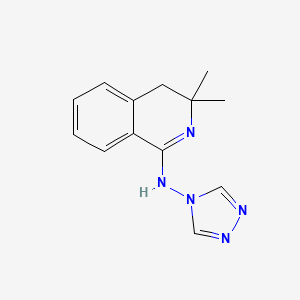![molecular formula C20H22N2O2 B5867149 N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide](/img/structure/B5867149.png)
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for breaking down the endocannabinoid anandamide, which is involved in various physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, URB597 increases the levels of anandamide, leading to potential therapeutic effects.
Wirkmechanismus
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide works by inhibiting the FAAH enzyme, which is responsible for breaking down anandamide. Anandamide is an endocannabinoid that binds to the cannabinoid receptors in the body, leading to various physiological effects. By inhibiting FAAH, this compound increases the levels of anandamide, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of anandamide in various tissues, including the brain, liver, and adipose tissue. This increase in anandamide levels has been associated with analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide has several advantages for lab experiments, including its potency and selectivity for FAAH. It is also relatively stable and can be administered in various forms, including intraperitoneal injection and oral administration. However, this compound has some limitations, including its short half-life and potential off-target effects.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide. One area of interest is the development of more potent and selective FAAH inhibitors. Another area of interest is the investigation of the potential therapeutic effects of this compound in various disease models, including chronic pain, inflammation, and addiction. Additionally, the development of this compound derivatives with improved pharmacokinetic properties may lead to the development of new therapeutic agents.
Synthesemethoden
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenylboronic acid with 4-bromobutanoyl chloride in the presence of a base to form the intermediate. The intermediate is then treated with a reducing agent to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide has been extensively studied for its potential therapeutic effects in various disease models. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. This compound has also been investigated for its potential use in the treatment of drug addiction and alcoholism.
Eigenschaften
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-5-19(23)21-18-10-8-16(9-11-18)20(24)22-13-12-15-6-3-4-7-17(15)14-22/h3-4,6-11H,2,5,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJNEWQOXXTQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-hydroxy-2-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5867066.png)
![2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5867067.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5867069.png)
![N-(4-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5867077.png)
![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5867088.png)
![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5867095.png)




![N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)



